molecular formula C9H10O2S B13078257 2-Methyl-1-(thiophen-2-YL)butane-1,3-dione

2-Methyl-1-(thiophen-2-YL)butane-1,3-dione

Cat. No.: B13078257
M. Wt: 182.24 g/mol
InChI Key: IJAYHSXQTPTMRD-UHFFFAOYSA-N
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Description

2-Methyl-1-(thiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene under acidic conditions . Another method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(thiophen-2-yl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(thiophen-2-yl)butane-1,3-dione is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules.

Biological Activity

2-Methyl-1-(thiophen-2-YL)butane-1,3-dione is an organic compound notable for its unique structural features, which include a thiophene ring and a diketone functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₉H₈O₂S
  • Functional Groups : Diketone and thiophene

The presence of the thiophene moiety contributes to its aromatic characteristics, while the diketone structure allows for various chemical reactivity, making it a subject of interest in organic synthesis and drug development.

Antioxidant Properties

Research indicates that compounds with diketone functionalities often exhibit significant antioxidant activities. The antioxidant properties of this compound may stem from its ability to scavenge free radicals and inhibit lipid peroxidation. These activities are crucial for protecting cells from oxidative stress-related damage, which is linked to various diseases.

Antibacterial Activity

The compound has shown promising antibacterial effects in preliminary studies. Similar thiophene-based compounds have demonstrated effectiveness against a range of bacterial strains. The mechanism likely involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In vitro studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives with similar structural motifs have been tested against various human cancer cell lines, showing significant cytotoxicity. A study reported that certain synthesized derivatives exhibited reduced cell viability by over 70% in MCF-7 breast cancer cells at concentrations as low as 10 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.
  • Oxidative Stress Modulation : By acting as an antioxidant, it may reduce oxidative damage in cells, thereby enhancing cell survival under stress conditions.

Case Studies and Experimental Findings

Several studies have focused on the synthesis and biological evaluation of thiophene-containing diketones:

StudyFindings
Discussed the potential for drug development targeting diseases associated with oxidative stress.
Reported significant cytotoxic effects against BxPC-3 and MCF-7 cancer cell lines with derivatives exhibiting apoptosis induction through caspase activation.
Highlighted the antiviral activity of structurally similar thiophene compounds against influenza virus strains.

These findings underscore the versatility of this compound in various therapeutic contexts.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-methyl-1-thiophen-2-ylbutane-1,3-dione

InChI

InChI=1S/C9H10O2S/c1-6(7(2)10)9(11)8-4-3-5-12-8/h3-6H,1-2H3

InChI Key

IJAYHSXQTPTMRD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1=CC=CS1

Origin of Product

United States

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